

# Ensuring consistent Lansoprazole release from compounded oral suspensions

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## Compound of Interest

Compound Name: *Leminoprazole*

Cat. No.: *B10782275*

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## Technical Support Center: Lansoprazole Oral Suspensions

Welcome to the Technical Support Center for the compounding of lansoprazole oral suspensions. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring consistent drug release and overcoming common challenges encountered during formulation and testing.

### Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of compounded lansoprazole oral suspensions?

A1: The primary factor is pH. Lansoprazole is highly unstable in acidic environments and degrades rapidly.<sup>[1][2][3]</sup> Maintaining a sufficiently alkaline pH, typically around 8.0-8.5, is crucial for its stability.<sup>[1]</sup> Temperature is another critical factor; refrigerated storage is generally recommended to prolong stability.<sup>[4][5][6][7]</sup> Exposure to light can also contribute to degradation over extended periods.<sup>[1]</sup>

Q2: What are the recommended vehicles for compounding lansoprazole oral suspensions?

A2: A common and effective vehicle is an 8.4% sodium bicarbonate solution, which provides the necessary alkaline pH for stability.<sup>[1][4][5]</sup> Commercially available suspending vehicles like

Ora-Blend®, which is buffered and contains suspending agents, are also frequently used in conjunction with sodium bicarbonate.[1][8] The choice of vehicle will impact the stability and beyond-use date of the suspension.

Q3: What is the expected beyond-use date (BUD) for a compounded lansoprazole suspension?

A3: The BUD can vary significantly based on the formulation and storage conditions. For suspensions compounded with 8.4% sodium bicarbonate, studies have shown stability for as short as 7 days when refrigerated and 48 hours at room temperature when stored in plastic oral syringes.[4][5] Other studies have reported stability for up to 14 days under refrigeration.[4][5][6][7] When using commercial kits like FIRST-Lansoprazole, a BUD of up to 30 days with refrigeration may be appropriate.[2] It is imperative to consult specific stability studies for the formulation being used.

Q4: What are the essential quality control tests for ensuring the consistency of our compounded lansoprazole suspension?

A4: A comprehensive quality control assessment should include:

- pH measurement: To ensure the required alkalinity.
- Visual inspection: For changes in color, odor, and presence of foreign matter or microbial growth.[1][2]
- Resuspendability: To check for caking or difficulty in redispersing the active pharmaceutical ingredient (API).
- Viscosity and Rheological Properties: To ensure pourability and dose uniformity.[1][2]
- Assay for Lansoprazole Content: To confirm potency.
- Particle Size Analysis: To ensure uniformity, which can affect dissolution and bioavailability.[9]
- In Vitro Dissolution Testing: To assess the drug release profile.

## Troubleshooting Guides

### Issue 1: Inconsistent or Failed Dissolution Tests

Symptom: The percentage of lansoprazole released during in vitro dissolution testing is variable between batches or fails to meet specifications (e.g., not less than 75% in 45 minutes in an appropriate buffer).[\[10\]](#)

Possible Causes & Solutions:

Potential Cause	Troubleshooting Steps
Inadequate pH of Dissolution Medium	Verify the pH of the dissolution buffer (e.g., phosphate buffer pH 7.6) is accurate and consistently prepared. <a href="#">[10]</a> An incorrect pH can affect the solubility and release of lansoprazole.
Particle Size Variation	Conduct particle size analysis of the lansoprazole powder. Larger or aggregated particles will have a slower dissolution rate. If necessary, implement a milling or sieving step to ensure a consistent and fine particle size. <a href="#">[9]</a>
Improper Wetting of API	Ensure the lansoprazole powder is properly wetted during the compounding process. Inadequate wetting can lead to clumping and poor dispersion. <a href="#">[1]</a>
Viscosity of the Suspension	High viscosity can hinder drug release. <a href="#">[9]</a> Evaluate and adjust the concentration of suspending agents (e.g., xanthan gum, carboxymethylcellulose) as needed. <a href="#">[2]</a> <a href="#">[11]</a>
Interaction with Excipients	Review the compatibility of all excipients with lansoprazole. Some excipients may interfere with its dissolution.

### Issue 2: Rapid Degradation of Lansoprazole in Suspension

Symptom: Assay results show a significant loss of lansoprazole potency in the suspension well before the intended beyond-use date.

Possible Causes & Solutions:

Potential Cause	Troubleshooting Steps
Low pH of the Suspension	Immediately measure the pH of the suspension. It should be alkaline (pH 8.0-8.5). <sup>[1]</sup> If the pH is low, the amount of alkalizing agent (e.g., sodium bicarbonate) may be insufficient or the buffering capacity of the vehicle is inadequate.
Improper Storage Conditions	Confirm that the suspension is being stored at the correct temperature (refrigerated at 2-8°C). <sup>[4][5]</sup> Ensure the suspension is protected from light by using amber or light-resistant containers. <sup>[1]</sup>
Decomposition of Sodium Bicarbonate	In aqueous solutions, sodium bicarbonate can slowly decompose, especially if exposed to heat, leading to a drop in pH. <sup>[1]</sup> Ensure fresh, high-quality sodium bicarbonate is used.
Microbial Contamination	Although less common with proper compounding, microbial growth can alter the pH and degrade the API. Consider adding a suitable preservative if the formulation allows and perform microbial limits testing. <sup>[11]</sup>

## Experimental Protocols

### Protocol 1: Stability-Indicating HPLC Assay for Lansoprazole

Objective: To quantify the concentration of lansoprazole in an oral suspension and assess its stability over time.

Methodology:

- Chromatographic Conditions:
  - Column: Zodiac ODS (4.6mm x 150mm) or equivalent C18 column.[10]
  - Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile (e.g., 65:35 v/v).[10]  
The exact ratio may need optimization.
  - Flow Rate: 1.0 mL/minute.[10]
  - Detection: UV at 286 nm.[10]
  - Injection Volume: 20 µL.
- Standard Preparation:
  - Prepare a stock solution of USP Lansoprazole Reference Standard in a suitable solvent (e.g., a 3:2 mixture of 0.1 M NaOH and acetonitrile).[12]
  - Create a series of working standards by diluting the stock solution to achieve concentrations spanning the expected range of the samples (e.g., 10-150 µg/mL).[10]
- Sample Preparation:
  - Accurately weigh a portion of the suspension and dilute it with the mobile phase or a suitable diluent to achieve a theoretical lansoprazole concentration within the calibration range.
  - The sample may require centrifugation and filtration through a 0.45 µm filter before injection to remove particulate matter.[4]
- Analysis:
  - Inject the standard solutions to generate a calibration curve.
  - Inject the prepared samples.
  - Quantify the lansoprazole concentration in the samples by comparing their peak areas to the calibration curve.

## Protocol 2: In Vitro Dissolution Testing for Lansoprazole Suspension

Objective: To evaluate the release profile of lansoprazole from the compounded oral suspension.

Methodology:

- Dissolution Apparatus: USP Apparatus 2 (Paddle).[\[10\]](#)
- Dissolution Medium:
  - Acid Stage (for delayed-release particles): 500 mL of 0.1 N HCl for 60-120 minutes to simulate gastric fluid.[\[10\]](#)[\[12\]](#)
  - Buffer Stage: After the acid stage, add a buffer concentrate to the vessel to raise the pH to a suitable level (e.g., phosphate buffer at pH 7.6) and increase the volume to 900 mL.[\[10\]](#)[\[12\]](#) This simulates the intestinal environment.
- Test Parameters:
  - Temperature:  $37 \pm 0.5^{\circ}\text{C}$ .[\[10\]](#)
  - Paddle Speed: 75-100 RPM.[\[10\]](#)[\[13\]](#)
- Procedure:
  - Introduce a precise volume of the suspension (equivalent to a single dose of lansoprazole) into the dissolution vessel containing the acid stage medium.
  - After the specified time in the acid stage, proceed to the buffer stage.
  - Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60 minutes) during the buffer stage.
  - Filter the samples immediately.
- Analysis:

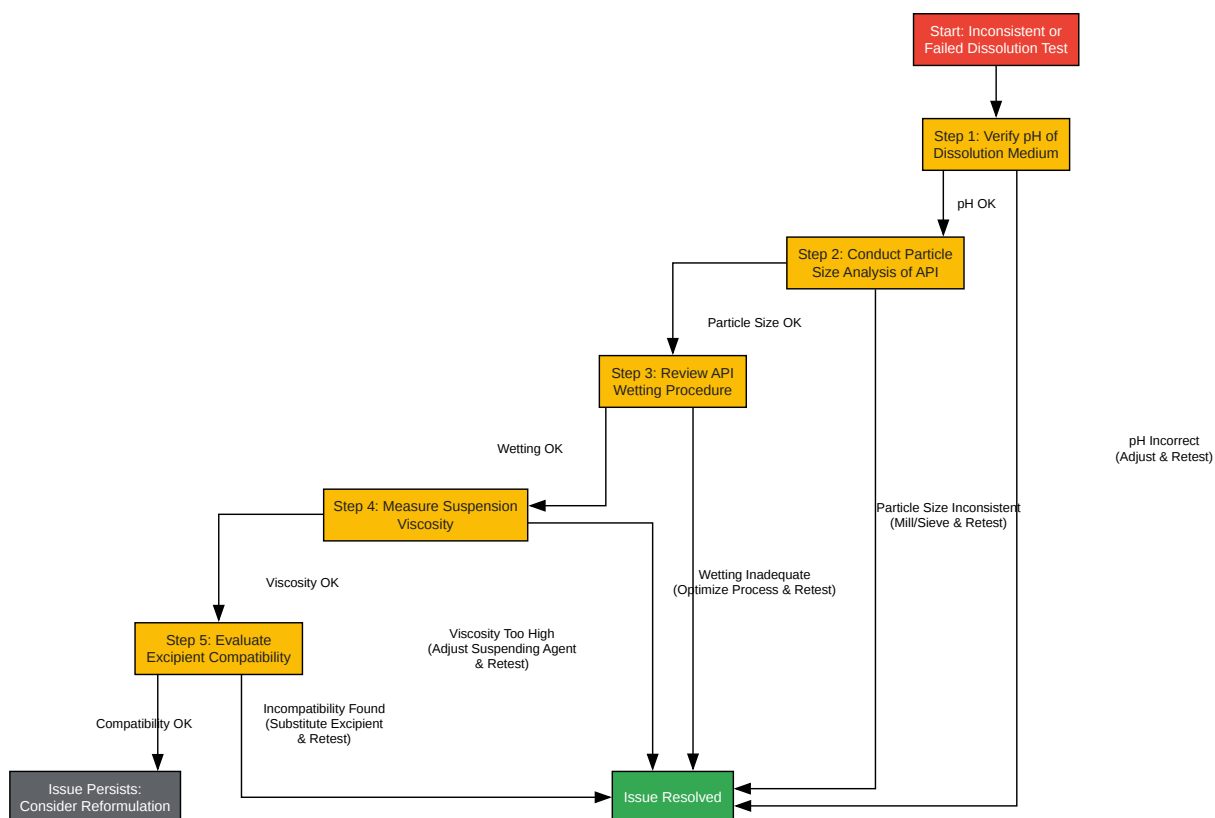
- Analyze the concentration of dissolved lansoprazole in each sample using a validated analytical method, such as the HPLC method described above.
- Calculate the cumulative percentage of drug released at each time point.

## Data Summary

Table 1: Stability of Compounded Lansoprazole Suspensions Under Different Conditions

Formulation Vehicle	Storage Temperature	Reported Stability (Beyond-Use Date)	Reference
8.4% Sodium Bicarbonate	Refrigerated (2-8°C)	7 days	[4][5]
8.4% Sodium Bicarbonate	Room Temperature (~22°C)	48 hours	[4][5]
8.4% Sodium Bicarbonate	Refrigerated (4°C)	14 days	[6][7]
8.4% Sodium Bicarbonate	Room Temperature (22°C)	8 hours	[6][7]
FIRST-Lansoprazole Kit	Refrigerated	Up to 30 days	[2]
Ora-Blend with Sodium Bicarbonate	Refrigerated (4.5-5.5°C)	7 days	[8]
Ora-Blend with Sodium Bicarbonate	Room Temperature (21-22°C)	< 7 days (accelerated degradation)	[8]

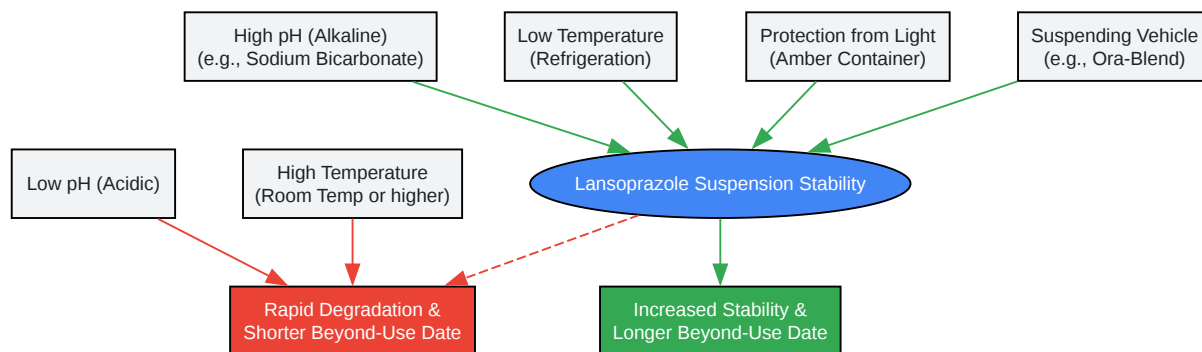
## Visualizations



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Caption: Troubleshooting workflow for inconsistent dissolution results.





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Caption: Key factors influencing the stability of lansoprazole.

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